N-{[(4-methylphenyl)sulfonyl]methyl}benzamide
Overview
Description
N-{[(4-methylphenyl)sulfonyl]methyl}benzamide is a useful research compound. Its molecular formula is C15H15NO3S and its molecular weight is 289.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 289.07726451 g/mol and the complexity rating of the compound is 413. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Docking Studies
Elaboration of Molecular Structure : The molecule N-{[(4-methylphenyl)sulfonyl]methyl}benzamide has been optimized using density functional theory (DFT), revealing its vibrational frequency, potential energy distribution, and electronic properties. This optimization helps understand the reactivity nature of the molecule (FazilathBasha et al., 2021).
Molecular Docking Analysis : Studies reveal the inhibitory nature of this molecule with various proteins, indicating its antifungal and antiviral potential. Such insights are crucial for developing new therapeutic agents (FazilathBasha et al., 2021).
Synthesis and Crystal Structure Analysis
Solid Phase Synthesis : this compound has been synthesized using solid phase synthesis techniques. Such methods are significant for the efficient production of this compound (Luo & Huang, 2004).
Crystal Structure Determination : The crystal structure of this compound has been detailed, providing valuable insights into its molecular arrangement and potential interactions in various applications (Gao & Qiao, 2015).
Application in Drug Synthesis and Evaluation
- Synthesis of Anticancer Agents : Derivatives of this compound have been synthesized and evaluated for their anticancer properties. Such research underscores its potential as a precursor or a component in developing novel anticancer drugs (Yılmaz et al., 2015).
Biochemical and Pharmacological Studies
Inhibitory Activity Against Metalloenzymes : Various derivatives of this compound have shown inhibitory activity against different carbonic anhydrase isoforms. This discovery is pivotal for drug design targeting these enzymes (Supuran et al., 2018).
Antimicrobial Activity : Some derivatives have been tested and found effective against various bacteria, indicating their potential in antimicrobial therapy (Konovalova et al., 2021).
Properties
IUPAC Name |
N-[(4-methylphenyl)sulfonylmethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-12-7-9-14(10-8-12)20(18,19)11-16-15(17)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGATWRMXUFOGRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CNC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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